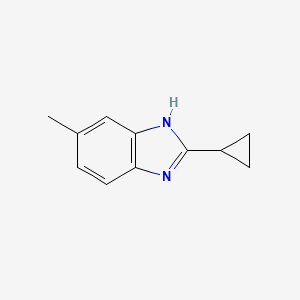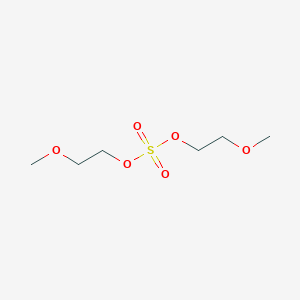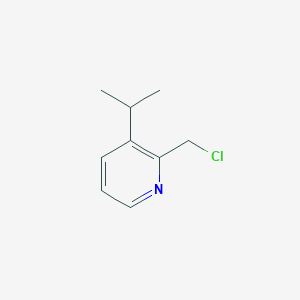![molecular formula C13H13ClN2O2 B3034843 1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 241127-31-1](/img/structure/B3034843.png)
1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone
Overview
Description
The compound "1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone" is a pyrazoline derivative, which is a class of organic compounds known for their diverse pharmacological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized for their potential use in medicinal chemistry due to their biological properties.
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the reaction of β-diketones or β-ketoesters with hydrazines. In the case of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the synthesis was carried out using Ethyl benzoylacetate and 4-Chlorophenylhydrazine hydrochloride in anhydrous ethanol, with the reaction optimized to achieve a high yield of 99.0% and purity over 99% . This suggests that a similar approach could be used for the synthesis of the compound , with modifications to the starting materials to introduce the appropriate substituents.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by the presence of a pyrazoline ring, which can be substituted with various functional groups. Structural characterization often involves spectroscopic techniques and X-ray diffraction studies. For instance, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was confirmed by X-ray diffraction to crystallize in the monoclinic system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives is influenced by the substituents on the pyrazoline ring. The presence of electron-withdrawing or electron-donating groups can affect the molecule's electrophilic and nucleophilic sites. For example, the molecular electrostatic potential study of a related compound indicated that the negative electrostatic potential regions are mainly localized over the carbonyl group and phenyl rings, which are possible sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, suggesting sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives, such as their vibrational frequencies, hyperpolarizabilities, and HOMO-LUMO analysis, are often investigated to assess their potential applications. For example, the first hyperpolarizability of a related compound was calculated to determine its role in nonlinear optics . The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is essential for predicting its reactivity and interaction with other molecules .
Scientific Research Applications
Antimicrobial Activity
1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone and its derivatives have shown potential as antimicrobial agents. Research indicates that these compounds have been evaluated for their antibacterial properties against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Psuedomonas aeruginosa. The effectiveness of these compounds is compared with standard drugs like Ciprofloxacin and Tetracycline, suggesting their potential use in combating bacterial infections (Asif et al., 2021).
Anticancer Properties
Studies have explored the anticancer potential of derivatives of 1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone. Compounds synthesized from this chemical structure have exhibited higher anticancer activity than the reference drug, doxorubicin. This suggests that these derivatives could be valuable in developing new anticancer treatments (Hafez et al., 2016).
Molecular Docking and Structural Analysis
The compound has been subject to molecular docking and structural analysis studies. These analyses provide insights into its binding affinities and interaction mechanisms with various biological targets, such as kinesin spindle protein (KSP). Such studies are crucial for understanding the compound's potential as a drug candidate (ShanaParveen et al., 2016).
Fungicidal Activity
Research into the fungicidal activity of derivatives of this compound has shown promising results. Some derivatives have exhibited moderate inhibitory activity against Gibberella zeae, a significant agricultural pathogen, suggesting potential applications in agriculture and plant protection (Liu et al., 2012).
Insecticidal Evaluation
Derivatives of 1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone have also been evaluated for their insecticidal properties. Some synthesized compounds have shown 100% mortality against pests like Nilaparvata lugens and Mythimna separata, indicating their potential use in pest control (Halim et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-[5-[1-(4-chlorophenoxy)ethyl]pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(13-7-8-15-16(13)10(2)17)18-12-5-3-11(14)4-6-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJXEVQQZNZFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,9-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B3034761.png)
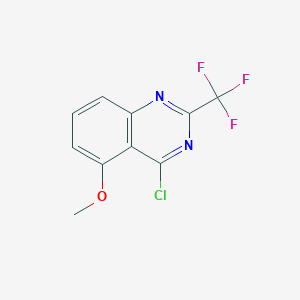
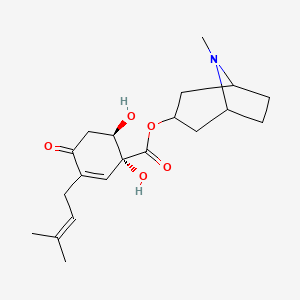
![4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034766.png)
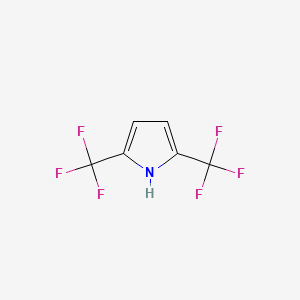
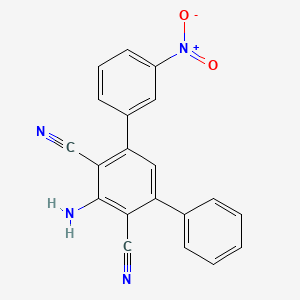
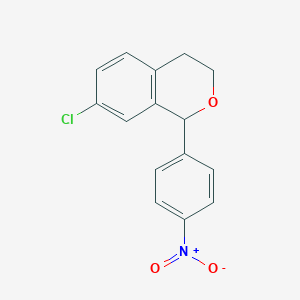
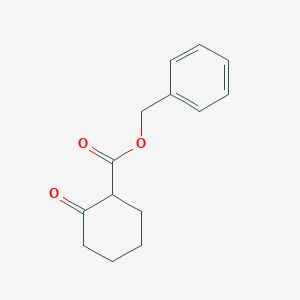
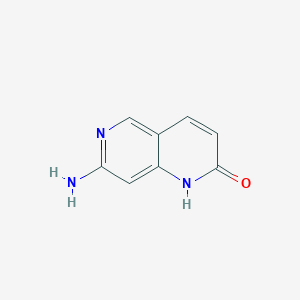
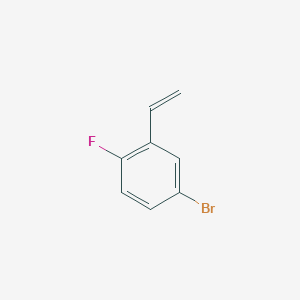
![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)
